(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol
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Overview
Description
(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol can be achieved through the Wittig-Horner reaction. This reaction involves the use of stabilized phosphorus ylides (phosphonate carbanions) with aldehydes or ketones to form olefins with excellent E-selectivity . The reaction mechanism is similar to the Wittig reaction, where the antiperiplanar approach of the carbanion to the carbonyl group is favored .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig-Horner reactions under controlled conditions. The use of suitable bases such as sodium hydride (NaH) or sodium methoxide (NaOMe) is common to form the ylide, and the resulting phosphate byproduct is separated by washing with water .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol: The E-isomer of the compound with different stereochemistry.
4-(4-chlorophenyl)-3-phenylbutan-2-ol: A saturated analog without the double bond.
4-(4-chlorophenyl)-3-phenylbut-3-en-2-one: A ketone analog with a carbonyl group instead of a hydroxyl group.
Uniqueness
(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol is unique due to its specific Z-configuration, which can influence its reactivity and interaction with biological targets. This configuration can result in different biological activities and properties compared to its E-isomer and other analogs.
Properties
CAS No. |
6273-41-2 |
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Molecular Formula |
C16H15ClO |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C16H15ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-12,18H,1H3/b16-11+ |
InChI Key |
XAZWJVIHWPRJLS-LFIBNONCSA-N |
Isomeric SMILES |
CC(/C(=C\C1=CC=C(C=C1)Cl)/C2=CC=CC=C2)O |
Canonical SMILES |
CC(C(=CC1=CC=C(C=C1)Cl)C2=CC=CC=C2)O |
Origin of Product |
United States |
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